molecular formula C11H15NO B14699695 2-Butan-2-yl-3-phenyloxaziridine CAS No. 23898-64-8

2-Butan-2-yl-3-phenyloxaziridine

Cat. No.: B14699695
CAS No.: 23898-64-8
M. Wt: 177.24 g/mol
InChI Key: XYLPXNDCDLIPNF-UHFFFAOYSA-N
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Description

2-Butan-2-yl-3-phenyloxaziridine is a chemical compound known for its utility in organic synthesis, particularly in oxidation reactions. It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are often used as oxidizing agents due to their ability to transfer oxygen atoms to various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butan-2-yl-3-phenyloxaziridine typically involves the reaction of a suitable amine with a peracid. One common method is the reaction of 2-butan-2-ylamine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peracids used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-yl-3-phenyloxaziridine primarily undergoes oxidation reactions. It can transfer an oxygen atom to various nucleophiles, making it a valuable reagent in organic synthesis.

Common Reagents and Conditions

    Oxidation Reactions: The compound is often used with enolates, thiolates, and other nucleophiles. Common conditions include the use of inert solvents like dichloromethane and low temperatures to maintain the stability of the oxaziridine.

    Substitution Reactions: It can also participate in substitution reactions where the oxaziridine ring opens to form new compounds.

Major Products Formed

Scientific Research Applications

2-Butan-2-yl-3-phenyloxaziridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butan-2-yl-3-phenyloxaziridine exerts its effects involves the transfer of an oxygen atom to a nucleophile. This occurs through an S_N2 mechanism where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in selective oxidation reactions. Its ability to form stable intermediates during these reactions makes it a valuable reagent in organic synthesis.

Properties

CAS No.

23898-64-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-butan-2-yl-3-phenyloxaziridine

InChI

InChI=1S/C11H15NO/c1-3-9(2)12-11(13-12)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3

InChI Key

XYLPXNDCDLIPNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(O1)C2=CC=CC=C2

Origin of Product

United States

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